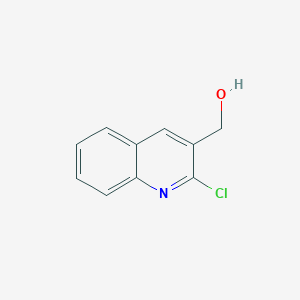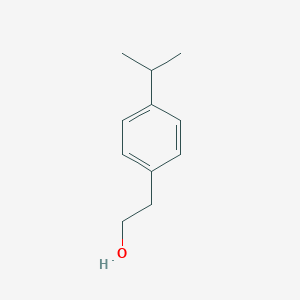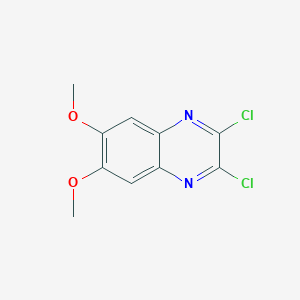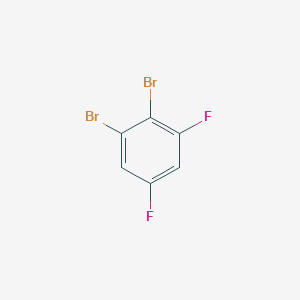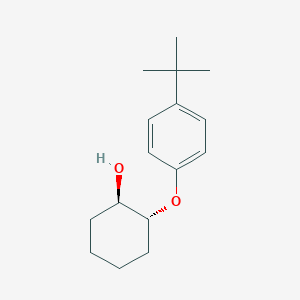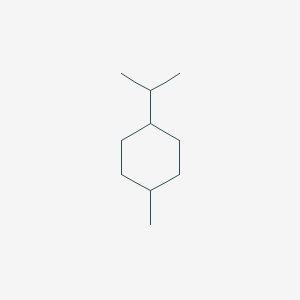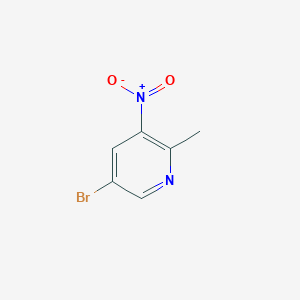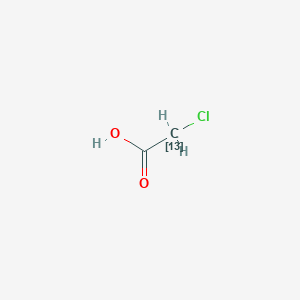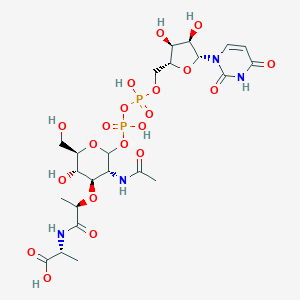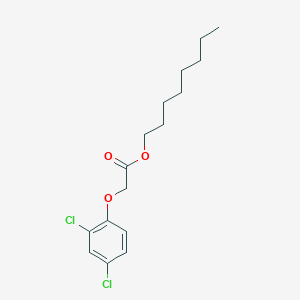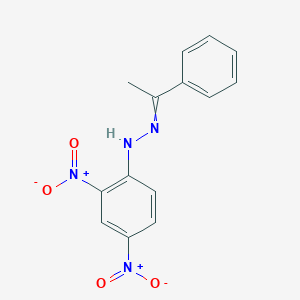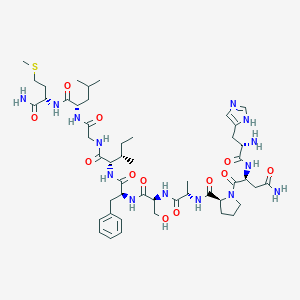
Ranatachykinin C
Übersicht
Beschreibung
Ranatachykinin C (RanC) is a peptide that belongs to the tachykinin family. It is a potent neuropeptide that plays an important role in various physiological and pathological processes in the human body. RanC has been shown to be involved in the regulation of pain, inflammation, and cardiovascular function.
Wirkmechanismus
Ranatachykinin C exerts its biological effects by binding to specific receptors on the surface of target cells. The primary receptor for Ranatachykinin C is the neurokinin-1 receptor (NK1R). Binding of Ranatachykinin C to NK1R activates a signaling pathway that leads to the release of various neurotransmitters and cytokines, resulting in the modulation of pain, inflammation, and cardiovascular function.
Biochemische Und Physiologische Effekte
Ranatachykinin C has been shown to have a wide range of biochemical and physiological effects. It has been implicated in the regulation of pain and inflammation by modulating the release of various neurotransmitters and cytokines. Ranatachykinin C has also been shown to regulate cardiovascular function by modulating the release of vasoactive peptides and regulating blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Ranatachykinin C has several advantages for use in lab experiments. It is a potent neuropeptide that can be easily synthesized using SPPS or recombinant DNA technology. Ranatachykinin C is also stable and can be stored for long periods of time. However, Ranatachykinin C has some limitations for use in lab experiments. It is a relatively expensive peptide, and its effects can be difficult to study in vivo due to its rapid degradation.
Zukünftige Richtungen
Research on Ranatachykinin C is ongoing, and there are several future directions for this field of study. One potential direction is the development of novel therapeutic agents that target the Ranatachykinin C/NK1R signaling pathway for the treatment of various diseases. Another direction is the study of the role of Ranatachykinin C in the regulation of other physiological processes, such as immune function and metabolism. Additionally, the development of new methods for the synthesis and delivery of Ranatachykinin C may lead to improved therapeutic efficacy and reduced costs.
Wissenschaftliche Forschungsanwendungen
Ranatachykinin C has been extensively studied for its role in various physiological and pathological processes. It has been shown to be involved in the regulation of pain, inflammation, and cardiovascular function. Ranatachykinin C has also been implicated in the pathogenesis of various diseases, including asthma, arthritis, and cancer. Research on Ranatachykinin C has led to the development of novel therapeutic agents for the treatment of these diseases.
Eigenschaften
CAS-Nummer |
135690-49-2 |
|---|---|
Produktname |
Ranatachykinin C |
Molekularformel |
C49H76N14O12S |
Molekulargewicht |
1085.3 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H76N14O12S/c1-7-27(4)40(48(74)54-23-39(66)57-33(18-26(2)3)44(70)58-32(41(52)67)15-17-76-6)62-45(71)34(19-29-12-9-8-10-13-29)59-46(72)36(24-64)61-42(68)28(5)56-47(73)37-14-11-16-63(37)49(75)35(21-38(51)65)60-43(69)31(50)20-30-22-53-25-55-30/h8-10,12-13,22,25-28,31-37,40,64H,7,11,14-21,23-24,50H2,1-6H3,(H2,51,65)(H2,52,67)(H,53,55)(H,54,74)(H,56,73)(H,57,66)(H,58,70)(H,59,72)(H,60,69)(H,61,68)(H,62,71)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,40-/m0/s1 |
InChI-Schlüssel |
LVFJZDFXJABCGT-ZEQGLLOKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CC3=CN=CN3)N |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CC3=CN=CN3)N |
Sequenz |
HNPASFIGLM |
Synonyme |
His-Asn-Pro-Ala-Ser-Phe-Ile-Gly-Leu-Met-NH2 ranatachykinin C RTK C RTK-C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



